2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide
Description
2-Chloro-N'-(6-chloropyridin-2-yl)acetohydrazide is a chlorinated acetohydrazide derivative featuring a 6-chloropyridin-2-yl substituent. Its molecular structure comprises:
- Acetohydrazide backbone: A two-carbon chain with a hydrazide (-NH-NH₂) group and a chloro substituent at the α-position.
- 6-Chloropyridin-2-yl moiety: A pyridine ring substituted with chlorine at the 6-position, providing electron-withdrawing effects and influencing reactivity.
This compound is notable for its isomeric forms (E and Z isomers), confirmed via $ ^1 \text{H} $- and $ ^13 \text{C} $-NMR analysis . Crystallographic studies reveal intramolecular hydrogen bonding (N–H···O and O–H···N) and planar moieties (r.m.s. deviations ≤ 0.0133 Å), contributing to its stability .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-4-7(13)12-11-6-3-1-2-5(9)10-6/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUNKUKGGKLEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314926 | |
| Record name | 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-54-0 | |
| Record name | 2-Chloroacetic acid 2-(6-chloro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289818 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N'-(6-chloro-2-pyridinyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis of Ester Intermediates
The most widely reported method involves the reaction of ethyl 2-chloroacetate derivatives with hydrazine hydrate. For example, Mallu et al. demonstrated that refluxing ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate with hydrazine hydrate in ethanol for 4 hours yielded the corresponding acetohydrazide at 76% efficiency. Adapting this protocol, 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide can be synthesized by substituting the ester intermediate with ethyl 2-chloro-N-(6-chloropyridin-2-yl)acetate.
Reaction Conditions:
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Time: 4–6 hours
- Molar Ratio: 1:4 (ester to hydrazine hydrate)
This method leverages nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the ester, displacing the ethoxide group. The reaction is facilitated by the polar protic solvent, which stabilizes transition states through hydrogen bonding.
Carbodiimide-Mediated Coupling
An alternative approach employs 1,1'-carbonyldiimidazole (CDI) to activate 2-chloroacetic acid before coupling with 6-chloro-2-hydrazinopyridine. Ambeed Pharmaceuticals utilized CDI to synthesize 2-(6-chloropyridin-3-yl)acetamide from (2-chloropyridyl)-5-acetic acid, achieving a 95% yield under mild conditions (45°C, 1 hour). By modifying this protocol, 2-chloroacetic acid can be activated with CDI in tetrahydrofuran (THF), followed by reaction with 6-chloro-2-hydrazinopyridine to form the target compound.
Optimized Protocol:
- Activate 2-chloroacetic acid (1 eq) with CDI (1 eq) in THF at 45°C for 1 hour.
- Add 6-chloro-2-hydrazinopyridine (1 eq) and stir at room temperature overnight.
- Isolate the product via extraction with ethyl acetate and recrystallization.
This method avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates.
Direct Acid-Hydrazine Condensation
A less common but viable route involves the direct reaction of 2-chloroacetyl chloride with 6-chloro-2-hydrazinopyridine. While this method is theoretically straightforward, practical challenges include the handling of corrosive acyl chlorides and the need for anhydrous conditions.
Example Procedure:
- Combine 2-chloroacetyl chloride (1 eq) with 6-chloro-2-hydrazinopyridine (1 eq) in dichloromethane (DCM).
- Add triethylamine (1.5 eq) to scavenge HCl.
- Stir at 0–5°C for 2 hours, then warm to room temperature.
- Purify via column chromatography (ethyl acetate/hexane).
Yields for this method are unreported in the literature but are expected to be moderate (50–70%) based on analogous reactions.
Characterization and Physicochemical Properties
Spectroscopic Data
Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 306.6°C | |
| Density | 1.487 g/cm³ | |
| Flash Point | 139.2°C | |
| Vapor Pressure (25°C) | 0.000765 mmHg |
Comparative Analysis of Methods
*Theorized based on analogous reactions.
Chemical Reactions Analysis
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved depend on the specific biological system and target enzyme .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Chlorine vs. Cyano: Chloro substituents enhance electrophilicity, while cyano groups increase polarity and conjugation.
- Heterocyclic Cores: Pyridine (target compound) vs. coumarin or thieno-pyrimidine derivatives influence π-π stacking and target selectivity.
Reactivity Trends :
Physicochemical Properties
Key Differences :
Computational and Crystallographic Insights
- DFT Studies : The target compound’s analogue (HBPAH) exhibits a global electrophilicity index (ω) of 4.2 eV, indicating moderate reactivity, compared to coumarin derivatives (ω: 3.8 eV) .
- Hirshfeld Surface Analysis : Intra- and intermolecular H-bonding (N–H···O, O–H···N) dominate crystal packing (85–90% contribution) .
Biological Activity
2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro group and a pyridine ring, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate to strong antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 22.3 |
| HeLa | 18.0 |
The IC50 values suggest that this compound has significant anticancer activity, warranting further investigation into its mechanism of action.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The interaction with these enzymes may lead to increased oxidative stress in cancer cells, promoting apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of various hydrazone derivatives, including this compound, against multidrug-resistant bacterial strains. The findings indicated that this compound exhibited a superior ability to inhibit bacterial growth compared to traditional antibiotics.
- Case Study on Anticancer Properties : In another study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies, particularly in targeting resistant cancer phenotypes.
Q & A
Q. What are the established synthetic routes for 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide, and how can reaction intermediates be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A common route involves reacting 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid under reflux. Optimization includes eliminating intermediate isolation by conducting a one-pot synthesis, which reduces side reactions and improves yield . Alternative pathways involve condensation with cyanoacetylhydrazine to form triazolo-pyridazine derivatives, highlighting the versatility of the acetohydrazide scaffold as a precursor .
Q. Table 1: Synthetic Methods Comparison
| Method | Conditions | Key Intermediate | Yield Optimization Strategy | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride reaction | Reflux in acetic acid | None (one-pot) | Eliminate intermediate step | |
| Cyanoacetylhydrazine condensation | Sodium ethoxide reflux | Triazolo derivative | pH and solvent control |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H-NMR : Key signals include a singlet for methylene protons (δ ~5.13) and doublets for pyridazine ring hydrogens (δ 7.25–8.16, J = 9.9 Hz) .
- X-ray diffraction : Resolves bond lengths and angles, confirming planar geometry and intermolecular interactions (e.g., hydrogen bonding with acetic acid in crystal lattices) .
- SC-XRD with DFT validation : Combines experimental data with B3LYP/6-311G(d,p) optimization to validate electronic structure and non-covalent interactions (e.g., π-stacking) .
Q. What software tools are recommended for crystallographic data refinement and visualization?
- Methodological Answer :
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for high-resolution or twinned data .
- WinGX : Integrates SHELX programs with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- ORTEP-III : Generates publication-quality molecular diagrams, emphasizing anisotropic displacement parameters .
Advanced Research Questions
Q. How do electronic charge distribution studies inform the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The MNDO method reveals a positive charge at C-8 (+0.021 e) and a negative charge at C-7 (-0.092 e), making C-8 susceptible to nucleophilic attacks. This explains its reactivity with carbanion precursors like chloromethyl sulfones in vicarious nucleophilic substitution (VNS) reactions. Computational modeling guides the design of derivatives with tailored electrophilicity .
Q. What computational approaches are used to predict non-covalent interactions and stability in hydrazide-based crystals?
- Methodological Answer :
- Quantum Theory of Atoms in Molecules (QTAIM) : Identifies bond critical points (BCPs) for hydrogen bonds (e.g., N–H···O) and π-π interactions .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H-bonding, 28% van der Waals) to rationalize packing efficiency .
- Time-Dependent DFT : Calculates frontier molecular orbitals (FMOs) to correlate HOMO-LUMO gaps (~4.1 eV) with photostability .
Q. How does ultrasound-assisted synthesis improve the yield and purity of this compound derivatives?
- Methodological Answer : Sonochemical methods reduce reaction times (e.g., from hours to minutes) by enhancing mass transfer and cavitation. For example, ultrasound irradiation at 40 kHz in ethanol yields crystalline hydrazones with >90% purity, avoiding thermal degradation. SC-XRD confirms unchanged stereochemistry compared to traditional methods .
Q. What in vitro assays evaluate the bioactivity of this compound, such as enzyme inhibition or antiviral effects?
- Methodological Answer :
- Xanthine Oxidase Inhibition : Measure IC₅₀ values via UV-Vis spectroscopy at 295 nm, comparing inhibition rates of hydrazide derivatives (e.g., IC₅₀ = 8.5–10.7 µM for antiviral analogs) .
- Antiviral Assays : Use plaque reduction assays for hepatitis A virus (HAV), assessing virustatic effects at non-cytotoxic concentrations (TI > 80) .
- Anti-inflammatory Screening : Carrageenan-induced paw edema models in rats, with COX-2 docking studies to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
